molecular formula C13H14OS B7871070 (3,4-Dimethylphenyl)(thiophen-2-yl)methanol

(3,4-Dimethylphenyl)(thiophen-2-yl)methanol

Cat. No.: B7871070
M. Wt: 218.32 g/mol
InChI Key: UXEJWIZVTUBBTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and 3,4-dimethylbenzene-1,2-diol.

  • Reaction Conditions: The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride (BF3) or aluminum chloride (AlCl3).

  • Formation of the Alcohol: The reaction proceeds through the formation of an intermediate complex, followed by the reduction of the aldehyde group to form the methanol moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of catalyst and reaction conditions can be optimized to increase yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated thiophenes, sulfonated thiophenes.

Scientific Research Applications

(3,4-Dimethylphenyl)(thiophen-2-yl)methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (3,4-Dimethylphenyl)(thiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

(3,4-Dimethylphenyl)(thiophen-2-yl)methanol is similar to other thiophene derivatives, such as:

  • Thiophene-2-carboxaldehyde

  • 3,4-Dimethylbenzene-1,2-diol

  • Thiophene-2-ylmethanol

These compounds share the thiophene ring structure but differ in their substituents and functional groups. The presence of the (3,4-dimethylphenyl) group in this compound gives it unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-dimethylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEJWIZVTUBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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